Imidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Significance of Fused Nitrogen-Bridged Heterocyclic Compounds in Medicinal Chemistry
Fused nitrogen-bridged heterocyclic compounds are a cornerstone of modern drug discovery. nih.govnih.gov More than 85% of all biologically active compounds contain a heterocyclic structure, with nitrogen-containing heterocycles being particularly prevalent. nih.govrsc.org The presence of nitrogen atoms in these fused ring systems often imparts favorable physicochemical properties, such as improved stability and the capacity for hydrogen bonding, which is crucial for interactions with biological targets like DNA and proteins. rsc.org This structural versatility allows for the creation of diverse molecular shapes and electronic distributions, making them ideal for designing personalized anticancer medications and other targeted therapies. nih.gov
Overview of Imidazo[1,2-a]pyrimidine (B1208166) as a Privileged Scaffold in Drug Discovery
The Imidazo[1,2-a]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery due to its consistent appearance in compounds exhibiting a wide range of pharmacological activities. rsc.orgresearchgate.net Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antifungal agents. researchgate.netnih.gov The structural similarity of the Imidazo[1,2-a]pyrimidine core to purine (B94841) heterocycles and the guanidine (B92328) functionality suggests multiple avenues for biological activity. mdpi.com This versatility has made it a focal point for the development of new chemosynthetic strategies and novel therapeutic agents. rsc.org
Historical Context of Imidazo[1,2-a]pyrimidine Derivatives in Pharmaceutical Development
The exploration of Imidazo[1,2-a]pyrimidine derivatives in pharmaceutical development has led to the identification of several compounds with significant therapeutic potential. Notably, this scaffold is a key structural element in anxiolytic and anticonvulsant drugs such as divaplon (B1670791), fasiplon, and taniplon. researchgate.netbeilstein-journals.org Although the clinical application of some of these earlier drugs was discontinued, the inherent bioactivity of the scaffold continues to inspire research. beilstein-journals.orgnih.gov The most well-established synthetic route to this class of compounds is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.orgnih.gov Over the years, numerous modifications and new synthetic protocols have been developed to create diverse libraries of Imidazo[1,2-a]pyrimidine derivatives for biological screening. researchgate.net
Table 1: Key Properties of Imidazo[1,2-a]pyrimidine-2-carboxylic acid
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 64951-10-6 |
| Physical Form | Solid |
This table summarizes the fundamental chemical properties of the title compound. sigmaaldrich.comscbt.com
Table 2: Selected Biologically Active Imidazo[1,2-a]pyrimidine Derivatives
| Compound Name | Therapeutic Area |
| Divaplon | Anxiolytic |
| Fasiplon | Anxiolytic |
| Taniplon | Anxiolytic, Anticonvulsant |
This table highlights some of the key pharmaceutical compounds developed from the Imidazo[1,2-a]pyrimidine scaffold. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGDMYPURSIGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315686 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-10-6 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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| Record name | Imidazo(1,2-a)pyrimidine-2-carboxylic acid | |
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| Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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| Record name | imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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Synthetic Methodologies and Reaction Pathways for Imidazo 1,2 a Pyrimidine 2 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes
The construction of the imidazo[1,2-a]pyrimidine (B1208166) core can be achieved through several efficient synthetic pathways. These methods offer access to a wide range of derivatives, allowing for the modulation of their physicochemical and biological properties.
Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single step. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR used to synthesize imidazo[1,2-a]pyridine-3-amines, and this methodology can be extended to pyrimidine (B1678525) analogues. mdpi.combeilstein-journals.org In a typical GBBR, a 2-aminoazine, an aldehyde, and an isocyanide react to form the fused imidazole (B134444) ring. This approach is valued for its high atom economy, convergence, and the ability to generate diverse molecular libraries. mdpi.com
Another multi-component approach involves the reaction of 2-aminopyrimidine (B69317), an aldehyde, and a nitrile. This one-pot synthesis provides a convenient route to substituted imidazo[1,2-a]pyrimidines with yields often around 70% and straightforward product isolation. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyrimidine, Aldehyde, Isocyanide | Acid catalyst | 3-Amino-imidazo[1,2-a]pyrimidine derivatives | researchgate.net |
| 2-Aminopyrimidine, Aldehyde, Nitrile | Not specified | Substituted imidazo[1,2-a]pyrimidines | researchgate.net |
| 2-Aminopyrimidine, Benzaldehyde, Imidazolin-2,4,5-trione | Solvent-free, 200°C | Imidazo[1,2-a]pyrimidine derivatives | researchgate.net |
Condensation Reactions
Condensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyrimidines. These reactions typically involve the formation of the imidazole ring by reacting a 2-aminopyrimidine with a bifunctional electrophile.
The reaction of 2-aminopyrimidine with α-halogenoesters or related α-halocarbonyl compounds is a well-established method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold. This reaction, often referred to as the Chichibabin reaction, proceeds through initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system. nih.gov The use of an α-halogenoester directly introduces a precursor to the carboxylic acid group at the 2-position.
A widely used variation of the condensation reaction employs α-haloketones, such as 2-bromoacetophenone, to react with 2-aminopyrimidine. nih.govmdpi.com This reaction provides a direct route to 2-arylimidazo[1,2-a]pyrimidines. The initial step is the SN2 reaction where the amino group of 2-aminopyrimidine attacks the α-carbon of the 2-bromoacetophenone, followed by an intramolecular cyclization. This method has been adapted using various conditions, including microwave irradiation and solvent-free catalysis with basic alumina (B75360) (Al2O3), to afford high yields of the desired products. mdpi.com While this specific reaction yields a 2-phenyl derivative, modification of the starting α-haloketone allows for the introduction of various substituents at the 2-position.
Intramolecular Cyclizations
Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]pyrimidines, often following an initial intermolecular reaction. For instance, SNAr (nucleophilic aromatic substitution) cyclizations have been employed. In one approach, a one-pot, three-component reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (DMAD) in water can produce precursors that undergo intramolecular cyclization to form the fused heterocyclic system. researchgate.net Near UV light-induced cyclization of azirinylpyridinium salts also presents a modern photochemical approach to constructing the imidazo[1,2-a] framework. nih.gov
Tandem Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient pathway to complex molecules like imidazo[1,2-a]pyrimidines. acs.org A palladium-catalyzed tandem reaction involving an amine and an aldehyde has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. This process involves an intramolecular cross-dehydrogenative coupling (CDC) reaction, using air as the oxidant. acs.org The mechanism is proposed to involve the condensation of the amine and aldehyde, followed by coordination with palladium, deprotonation, intramolecular attack, and reductive elimination to yield the final product. acs.org
Another example of a tandem process involves a Michael addition followed by an intramolecular cyclization for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, a strategy that can be adapted for their pyrimidine counterparts. bio-conferences.org
C-H, C-C, and C-N Bond Formation Strategies
The construction of the imidazo[1,2-a]pyrimidine ring system relies on strategic bond formations. Recent advancements have focused on direct C-H functionalization and the formation of key C-C and C-N bonds to build and derivatize the heterocyclic core. rsc.orgrsc.org
C-N Bond Formation: The most fundamental approach to building the imidazo[1,2-a]pyrimidine skeleton is through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, such as 2-bromoacetophenone. nih.gov This classic method, known as the Chichibabin reaction, involves an initial alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular condensation and dehydration to form the fused imidazole ring. nih.govnih.gov This sequence establishes a critical C-N bond during the cyclization step.
C-C Bond Formation: The A3 coupling reaction, a type of multicomponent reaction, represents an efficient strategy for C-C bond formation in the synthesis of these heterocycles. nih.gov This one-pot process integrates an aldehyde, an alkyne, and an amine, allowing for the construction of complex molecular architectures in a single step. nih.gov For instance, the synthesis of fused imidazo[1,2-a]pyrimidines can be achieved via an A3 coupling of 2-aminobenzimidazole derivatives, various aldehydes, and terminal alkynes. nih.gov
C-H Functionalization: While the synthesis of the core often relies on building blocks, direct C-H functionalization of a pre-formed imidazo[1,2-a]pyrimidine ring is an increasingly important strategy for introducing substituents. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. Although detailed examples specifically for imidazo[1,2-a]pyrimidine-2-carboxylic acid are emerging, the principles are well-established for the parent scaffold. rsc.org
Aza-Michael-Mannich Reactions
Domino reactions that form multiple bonds in a single operation are highly valued for their efficiency. The aza-Michael-Mannich reaction is one such strategy employed in the synthesis of imidazo[1,2-a]pyrimidine derivatives. rsc.orgnih.gov
This reaction typically involves the interaction between a compound with a nucleophilic nitrogen (like an amine), a Michael acceptor (an α,β-unsaturated carbonyl compound), and an aldehyde. In the context of imidazo[1,2-a]pyrimidines, a domino aza-Michael–Mannich reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde has been described for the formation of tetrahydroimidazo[1,2-a]pyrimidine structures. nih.gov
Another prominent application is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (here, imidazo[1,2-a]pyrimidine), an aldehyde (often formaldehyde), and a secondary amine or piperazine. nih.gov This reaction is a powerful tool for introducing aminomethyl functionalities onto the heterocyclic core, leading to the synthesis of various Mannich bases with potential biological activities. nih.govresearchgate.net
Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic protocols for imidazo[1,2-a]pyrimidines. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. mdpi.comrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and improved product selectivity. nih.govnih.gov
Several protocols for the synthesis of imidazo[1,2-a]pyrimidine derivatives utilize this technology. For example, a sequential two-step, one-pot multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate (B1210297) has been successfully carried out under microwave-assisted conditions to produce novel imidazole-substituted derivatives in moderate to good yields (46%-80%). nih.gov Similarly, disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, key intermediates for various agents, have been efficiently prepared via microwave-assisted condensation. researchgate.net The use of green solvents like ethanol or water in these microwave-assisted reactions further enhances their environmental credentials. nih.govnih.gov
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Microwave, p-toluenesulfonic acid, ethanol | Imidazole-substituted imidazo[1,2-a]pyrimidines | 46-80% | nih.gov |
| Aromatic aldehydes, 2-aminobenzimidazole, terminal alkynes | Microwave, NiFe2O4@MCM-41@IL/Pt(II) nanocatalyst, water | Benzoimidazo[1,2-a]pyrimidines | Excellent yields | nih.gov |
| 2-aminopyridines, ethyl 2-halogenated acetoacetates | Microwave, 120 °C, 20-30 min, ethanol | Imidazo[1,2-a]pyridine-3-carboxylic acid esters | Acceptable yields | researchgate.net |
Solvent-Free Reaction Conditions
Performing reactions without a solvent (neat conditions) offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. This approach also simplifies product isolation and purification.
The synthesis of fused heterocyclic systems like benzo nih.govnih.govimidazo[1,2-a]pyrimidines has been achieved under solvent-free conditions. rsc.org For example, chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine have been synthesized by grinding acetophenones, the respective aldehyde, and solid sodium hydroxide in a pestle and mortar at room temperature, completely avoiding the use of solvents. derpharmachemica.com These methods are highly atom-economical and align with the core principles of green chemistry. rsc.org
Utilization of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov They can function as both the solvent and the catalyst in organic reactions.
In the synthesis of fused pyrimidines, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for the preparation of benzo nih.govnih.govimidazo[1,2-a]pyrimidines. rsc.org The use of these ILs allows for smooth reaction progression with a broad range of substrates, often under solvent-free conditions, and the catalyst can be easily recovered and reused. rsc.org For the synthesis of related imidazo[1,2-a]pyridines, room-temperature ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) have also been shown to efficiently catalyze reactions. researchgate.net
Catalyst-Free Protocols
The development of catalyst-free reactions is highly desirable as it avoids the use of often expensive, toxic, and difficult-to-remove metal catalysts. Several eco-friendly, catalyst-free protocols have been developed for the synthesis of imidazo-fused heterocycles. nih.gov
For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, can be performed efficiently in the absence of a catalyst. researchgate.net The synthesis of imidazo[1,2-a]pyridines has been reported in choline chloride-based deep eutectic solvents, which are green and biodegradable, without the need for any external catalyst. researchgate.net Similarly, key intermediates for potent antiviral agents have been obtained by simply refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol, demonstrating a straightforward, catalyst-free condensation. nih.gov These methods offer advantages in terms of environmental impact, cost-effectiveness, and methodological simplicity. researchgate.net
Reusable Catalysts
The development of environmentally benign and efficient synthetic protocols is a key focus in modern chemistry. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, several reusable catalytic systems have been explored to improve sustainability and cost-effectiveness.
Gold nanoparticles have been utilized as a catalyst for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. researchgate.nettheses-algerie.com This method offers a green chemistry approach to the formation of this heterocyclic system. researchgate.netmdpi.com The general procedure involves the reaction of an aryl ketone with 2-aminopyrimidine in the presence of supported gold nanoparticles, often under green solvent conditions. mdpi.com This catalytic method is noted for its mild reaction conditions and high yields. mdpi.com
Another significant advancement in reusable catalysts is the use of Fe3O4@SiO2 L-proline nanoparticles. This catalyst has been successfully employed in the multicomponent synthesis of new benzoimidazo[1,2-a]pyrimidine derivatives. A key advantage of this catalyst is its excellent recoverability and reusability, having been demonstrated to be effective for up to ten cycles without a significant loss in activity. researchgate.net The use of aqueous media further enhances the green credentials of this synthetic route. researchgate.net
| Catalyst | Substrate(s) | Product | Key Features |
| Gold Nanoparticles | Aryl ketone, 2-aminopyrimidine | 2-Aryl-imidazo[1,2-a]pyrimidine | Green synthesis, mild conditions, high yields mdpi.com |
| Fe3O4@SiO2 L-proline nanoparticles | Multicomponent reaction | Benzoimidazo[1,2-a]pyrimidines | Reusable (up to 10 cycles), aqueous media, high purity researchgate.net |
| 1H-imidazol-3-ium trinitromethanide | Aldehydes, malononitrile, 2-aminobenzimidazole | 4-amino-1,2-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives | Green and recyclable, nanostructure ionic liquid catalyst researchgate.net |
Specific Derivatization Strategies for Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold is a versatile handle for the synthesis of a wide array of derivatives.
Hydrolysis of Imidazopyrimidine Esters to Carboxylic Acids
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For imidazo[1,2-a]pyrimidine-2-carboxylates, this is typically achieved through hydrolysis under either acidic or basic conditions.
A common method involves the use of a strong base, such as sodium hydroxide, in a suitable solvent system like a mixture of ethanol, THF, and water. The reaction mixture is typically heated to facilitate the saponification of the ester. Following the reaction, acidification is necessary to protonate the carboxylate salt and yield the desired carboxylic acid. researchgate.net For instance, the hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates has been successfully carried out using these conditions.
Alternatively, acidic hydrolysis can be employed. For example, the hydrolysis of ester groups on a substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid has been achieved using 12 M hydrochloric acid under reflux conditions, affording the corresponding carboxylic acids in good yields. frontiersin.org While this example is on an imidazo[1,2-a]pyridine, the methodology is generally applicable to the pyrimidine analogue. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.
Preparation of Hydrazide Derivatives from Carboxylic Acid Esters
Hydrazides are important synthetic intermediates and are often prepared from the corresponding esters. The synthesis of imidazo[1,2-a]pyrimidine-2-carbohydrazide can be achieved by reacting the corresponding ethyl ester with hydrazine hydrate.
In a typical procedure, ethyl imidazo[1,2-a]pyridine-2-carboxylate is treated with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, and heated under reflux. nih.gov The reaction progress is monitored, and upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing. This method provides a straightforward route to the carbohydrazide derivative. nih.gov A similar procedure has been reported for the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, where the corresponding ethyl ester was refluxed with hydrazine hydrate in ethanol. nih.gov
Conversion of Hydrazides to Arylidenehydrazides
The carbohydrazide functionality is readily converted to arylidenehydrazides, also known as hydrazones, through condensation with various aldehydes. This reaction is a common strategy to expand the chemical diversity of the imidazo[1,2-a]pyrimidine scaffold.
The general procedure involves the reaction of the imidazo[1,2-a]pyrimidine-2-carbohydrazide with a substituted aldehyde in a solvent such as ethanol, often with a catalytic amount of acid like acetic acid. nih.gov The reaction mixture is typically stirred at room temperature or heated to reflux. nih.govnih.gov This method has been successfully applied to the synthesis of a series of N´-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazides and (E)-N′-(substituted-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides with good to excellent yields. nih.govnih.gov
| Hydrazide Starting Material | Aldehyde/Ketone | Product | Reaction Conditions | Yield (%) |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Various aromatic aldehydes | Hydrazone derivatives | Ethanol, reflux | 80-92 nih.gov |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 4-Fluorobenzaldehyde | N´-(4-fluorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide | - | 39 nih.gov |
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Ethanol, acetic acid, room temperature | 95 nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | sec-Butyl ketone | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide | Ethanol, conc. H2SO4, reflux | - nih.gov |
Regioselective Functionalization of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is an electron-rich system, making it amenable to electrophilic substitution reactions. The regioselectivity of these reactions is a crucial aspect of its chemistry.
Functionalization at the 3-Position
The C3 position of the imidazo[1,2-a]pyrimidine ring is particularly nucleophilic and is the most common site for electrophilic attack. rsc.org A variety of functional groups can be introduced at this position, significantly modifying the biological and physicochemical properties of the parent molecule.
Numerous methods have been developed for the C-H functionalization at the 3-position, including arylation, amination, and carbonylation. researchgate.net For the closely related imidazo[1,2-a]pyridine scaffold, a catalyst-free, three-component, decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed to introduce arylmethyl groups at the C3 position. nih.gov This methodology highlights the potential for developing efficient and environmentally friendly C-H functionalization strategies.
Furthermore, direct regioselective C3-H amination of imidazo[1,2-a]pyridine derivatives has been achieved using diphenylsulfonimide as the amination source and PhI(OAc)2 as the oxidant under mild, catalyst-free conditions. researchgate.net Visible light-induced C-H functionalization has also emerged as a powerful tool for C3-functionalization, with methods for trifluoromethylation, perfluoroalkylation, and alkoxycarbonylation being reported for the imidazo[1,2-a]pyridine system. nih.gov These strategies are often highly regioselective for the C3 position and offer access to a diverse range of derivatives. researchgate.netnih.gov
Radical Reactions for Direct Functionalization
Direct functionalization of the imidazo[1,2-a]pyrimidine core via radical reactions represents an efficient and atom-economical approach to introduce a variety of substituents. These methods often proceed under mild conditions and can offer high regioselectivity. The reactivity of the imidazo[1,2-a]pyrimidine system in radical reactions is influenced by the electron-rich nature of the heterocycle, which makes it susceptible to attack by electrophilic radicals. The presence of the carboxylic acid group at the 2-position can influence the regioselectivity of these reactions, either through electronic effects or by directing the incoming radical.
Transition Metal Catalysis in Radical Reactions
Transition metal catalysis is a powerful tool for the generation of radicals and their subsequent addition to heterocyclic systems like imidazo[1,2-a]pyrimidines. Various metals, including copper, iron, and silver, have been employed to catalyze the formation of carbon-centered and heteroatom-centered radicals from a range of precursors.
One common strategy involves the copper-catalyzed reaction of imidazo[1,2-a]pyrimidines with radical precursors such as peroxides, alkyl halides, or boronic acids. For instance, the C-H functionalization at the C-3 position is frequently observed. While specific examples for this compound are not extensively documented, the general mechanism involves the generation of a radical species, which then attacks the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring. The resulting radical intermediate is then oxidized to the final product. The presence of the carboxylic acid group at C-2 may modulate the reactivity and regioselectivity of such transformations.
| Catalyst | Radical Precursor | Functional Group Introduced | Reference |
| Cu(I)/Cu(II) | Peroxides, Boronic Acids | Alkyl, Aryl | General Methodology |
| Fe(II)/Fe(III) | Alkyl Halides | Alkyl | General Methodology |
| Ag(I) | Carboxylic Acids (decarboxylation) | Alkyl, Aryl | General Methodology |
Metal-Free Oxidation in Radical Reactions
Metal-free radical reactions offer a more sustainable and cost-effective alternative to transition metal-catalyzed processes. These reactions typically rely on the use of an external oxidant to generate the radical species. Common oxidants include persulfates (e.g., K₂S₂O₈), peroxides (e.g., di-tert-butyl peroxide), and iodine-based reagents.
In the context of imidazo[1,2-a]pyrimidines, these methods have been successfully applied for C-H functionalization. For example, the reaction of an imidazo[1,2-a]pyrimidine with a suitable radical precursor in the presence of an oxidant can lead to the introduction of various functional groups at the C-3 position. The reaction mechanism generally involves the formation of a radical from the precursor, which then adds to the heterocycle. The resulting radical intermediate is then oxidized to the final product. The electronic nature of the substituent at the 2-position, in this case, a carboxylic acid, would be expected to influence the susceptibility of the C-3 position to radical attack.
| Oxidant | Radical Precursor | Functional Group Introduced | Reference |
| K₂S₂O₈ | Arylboronic acids, Styrenes | Aryl, Alkenyl | General Methodology |
| (NH₄)₂S₂O₈ | Carbazates | Alkoxycarbonyl | nih.gov |
| TBPB | Alkanes, Ethers | Alkyl | General Methodology |
Photocatalysis in Radical Reactions
Visible-light photocatalysis has emerged as a mild and powerful strategy for the generation of radicals under ambient conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate a single-electron transfer (SET) process to generate radical intermediates from a wide array of precursors. Organic dyes (e.g., Eosin Y, Rose Bengal) and metal complexes (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) are commonly used as photocatalysts.
The application of photocatalysis to the functionalization of imidazo[1,2-a]pyridines, a closely related scaffold, has been extensively reviewed, and the principles are applicable to imidazo[1,2-a]pyrimidines. nih.gov These reactions have been used to introduce alkyl, perfluoroalkyl, and other functional groups at the C-3 position. The general mechanism involves the excitation of the photocatalyst, followed by an electron transfer process with the radical precursor to generate the reactive radical. This radical then adds to the imidazo[1,2-a]pyrimidine ring, and a subsequent oxidation step yields the functionalized product. The carboxylic acid group in the target molecule could potentially participate in the reaction mechanism, for example, by influencing the redox properties of the substrate.
| Photocatalyst | Radical Precursor | Functional Group Introduced | Reference |
| Eosin Y | Alkyl N-hydroxyphthalimide esters | Alkyl | nih.gov |
| Ru(bpy)₃Cl₂ | Trifluoromethylsulfonyl chloride | Trifluoromethyl | nih.gov |
| Rose Bengal | N-phenyltetrahydroisoquinoline | Aminoalkyl | nih.gov |
Chiral Compounds Synthesis and Stereoselectivity
The development of synthetic methods for chiral imidazo[1,2-a]pyrimidine derivatives is of significant interest due to the importance of stereochemistry in determining the biological activity of drug molecules. While specific methods for the stereoselective synthesis of this compound are not widely reported, general strategies for the asymmetric synthesis of the parent imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds can be considered.
One prominent approach is the use of chiral catalysts in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. This reaction involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyrimidine core. The use of a chiral phosphoric acid as a catalyst has been shown to induce high enantioselectivity in the synthesis of axially chiral imidazo[1,2-a]pyridines. This methodology could potentially be adapted for the synthesis of chiral this compound derivatives by employing a suitable chiral catalyst and starting materials.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the starting material or an intermediate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. This approach could be envisioned for the synthesis of this compound derivatives with stereocenters in substituents attached to the heterocyclic core.
Furthermore, the resolution of a racemic mixture of this compound derivatives can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another powerful technique for the separation of enantiomers.
| Method | Approach | Key Features | Potential Application to Target Molecule |
| Asymmetric Catalysis | Chiral phosphoric acid catalyzed GBB reaction | High enantioselectivity for atropisomers | Synthesis of axially chiral derivatives |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety | Diastereoselective bond formation | Introduction of stereocenters in side chains |
| Racemate Resolution | Formation of diastereomeric salts or chiral chromatography | Separation of enantiomers | Isolation of pure enantiomers of derivatives |
Structure Activity Relationship Sar Studies and Molecular Design
Structural Modifications and their Impact on Biological Activity
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings into the imidazo[1,2-a]pyrimidine-2-carboxylic acid framework is a common strategy to modulate the biological activity and physicochemical properties of the parent compound. The nature of the appended heterocycle can significantly influence the molecule's interaction with its biological target.
Another study on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, an isomeric form of the scaffold, explored the effects of aryl and heteroaryl substitutions. The investigation revealed that the attachment of different substituted phenyl rings to the imidazo[1,2-c]pyrimidine (B1242154) core resulted in significant cytotoxic activity against various cancer cell lines. nih.gov Although this research was not conducted on the this compound scaffold, it underscores the principle that the introduction of diverse heterocyclic and aromatic moieties is a viable approach to discovering potent bioactive compounds.
The following table summarizes the structure-activity relationships of imidazo[1,2-a]pyrimidine (B1208166) derivatives with various heterocyclic moieties, based on available research.
| Compound | Appended Heterocyclic/Aromatic Moiety | Observed Biological Activity |
| Imine derivative of imidazo[1,2-a]pyrimidine-2-carbaldehyde | N,N-diethyl-p-phenylenediamine | Increased cytotoxic activity on breast cancer lines nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivative | Substituted phenyl rings | Significant cytotoxic activity against 5 different cancer cells nih.gov |
Scaffold Hopping Strategies
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. This approach aims to identify novel chemical entities with improved properties, such as enhanced efficacy, better safety profiles, or novel intellectual property.
A notable example of scaffold hopping involving the imidazo[1,2-a]pyrimidine core was demonstrated in a study on proteasome inhibitors for the treatment of visceral leishmaniasis. The researchers systematically explored alternatives to a 2-phenylimidazo[1,2-a]pyrimidine (B97590) scaffold. This exercise led to the identification of several alternative scaffolds that offered improvements in solubility and metabolic stability. acs.org For instance, reversing the imidazo[1,2-a]pyrimidine scaffold, which could alter the orientation of key substituents, was found to have a minor negative impact on potency but was compensated by a significant improvement in solubility. acs.org
Another relevant concept in scaffold hopping is bioisosteric replacement. In this context, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been identified as a physicochemical mimic of the imidazo[1,2-a]pyrimidine scaffold. nih.gov This suggests that the imidazo[1,2-a]pyridine (B132010) core can serve as a viable replacement for the imidazo[1,2-a]pyrimidine ring system in the design of new therapeutic agents, potentially offering a different balance of biological activity and pharmacokinetic properties. nih.gov
The imidazo[1,2-b]pyridazine (B131497) scaffold has also been investigated as a bioisosteric analogue of the related imidazo[1,2-a]pyridine system. In the development of imaging agents for β-amyloid plaques, researchers hypothesized that replacing a CH group in the six-membered ring with a nitrogen atom to form the imidazo[1,2-b]pyridazine core could reduce lipophilicity and non-specific binding. nih.gov This principle of bioisosteric replacement can be extended to the imidazo[1,2-a]pyrimidine scaffold, where the imidazo[1,2-b]pyridazine system could be explored as a potential scaffold hop to fine-tune the properties of a lead compound.
The table below presents a comparison of different scaffolds resulting from hopping strategies from the imidazo[1,2-a]pyrimidine core, along with their observed properties.
| Original Scaffold | Hopped/Bioisosteric Scaffold | Key Property Changes | Therapeutic Area |
| 2-Phenylimidazo[1,2-a]pyrimidine | Reversed imidazo[1,2-a]pyrimidine | Small decrease in potency, improved FaSSIF solubility acs.org | Visceral Leishmaniasis acs.org |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Physicochemical mimic nih.gov | GABA(A) receptor modulation nih.gov |
| Imidazo[1,2-a]pyridine (related scaffold) | Imidazo[1,2-b]pyridazine | Potential for reduced lipophilicity and nonspecific binding nih.gov | β-Amyloid Plaque Imaging nih.gov |
Biological Activities and Pharmacological Potential
Antimicrobial and Anti-infective Applications
The versatile nature of the imidazo[1,2-a]pyrimidine (B1208166) nucleus has led to the development of numerous derivatives with significant antimicrobial properties. dergipark.org.tr The core structure is a key element in various compounds that exhibit antibacterial, antifungal, and antimycobacterial activities. semanticscholar.orgmdpi.com
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity of these compounds is often influenced by the nature of the substituents on the core heterocyclic structure. nih.gov
Several studies have highlighted the potent activity of imidazo[1,2-a]pyrimidine derivatives against Gram-positive bacteria. For instance, a series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives, synthesized from imidazo[1,2-a]pyrimidine-2-carboxylic acid, were evaluated for their antibacterial properties. nih.govresearchgate.net Compounds 8d , 8e , and 8f from this series demonstrated excellent activity against Staphylococcus aureus and Streptococcus pyogenes. nih.govresearchgate.net Specifically, these compounds produced significant zones of inhibition, indicating a strong bactericidal or bacteriostatic effect. nih.govresearchgate.net Another study on imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives also showed excellent to good activity against S. aureus and S. pyogenes. derpharmachemica.com
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| 8d | Staphylococcus aureus (MTCC 96) | 29 | nih.gov |
| 8e | Staphylococcus aureus (MTCC 96) | 30 | nih.gov |
| 8f | Staphylococcus aureus (MTCC 96) | 31 | nih.gov |
| 8d | Streptococcus pyogenes (MTCC 442) | 24 | nih.gov |
| 8e | Streptococcus pyogenes (MTCC 442) | 22 | nih.gov |
| 8f | Streptococcus pyogenes (MTCC 442) | 22 | nih.gov |
The same series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives also exhibited significant activity against Gram-negative bacteria. nih.govresearchgate.net Compounds 8d , 8e , and 8f were particularly effective against Escherichia coli, with zones of inhibition ranging from 30-33 mm. nih.govresearchgate.net These compounds also showed excellent activity against Pseudomonas aeruginosa. nih.govresearchgate.net The antibacterial efficacy of these derivatives underscores the potential of the imidazo[1,2-a]pyrimidine scaffold in combating a broad spectrum of bacterial infections. derpharmachemica.com
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| 8d | Escherichia coli (MTCC 443) | 33 | nih.gov |
| 8e | Escherichia coli (MTCC 443) | 30 | nih.gov |
| 8f | Escherichia coli (MTCC 443) | 30 | nih.gov |
| 8d | Pseudomonas aeruginosa (MTCC 424) | 24 | nih.gov |
| 8e | Pseudomonas aeruginosa (MTCC 424) | 25 | nih.gov |
| 8f | Pseudomonas aeruginosa (MTCC 424) | 23 | nih.gov |
The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to antifungal applications. nih.gov These compounds have been investigated for their efficacy against various fungal pathogens, with some derivatives showing promising results. semanticscholar.orgekb.eg For instance, certain chalcone derivatives of imidazo[1,2-c]pyrimidine (B1242154) have demonstrated activity against Candida albicans and Aspergillus flavus. ekb.eg Molecular docking studies have suggested that these compounds may exert their antifungal effects by interacting with key fungal enzymes. nih.gov Specifically, 3-benzoyl imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested against several Candida species, showing potential as antifungal drugs. researchgate.net
A significant area of research for imidazo[1,2-a]pyrimidine derivatives has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). rsc.org The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new therapeutic agents, and imidazo[1,2-a]pyrimidines have emerged as a promising class of compounds. rsc.orgrsc.orgresearchgate.net Several derivatives have shown potent anti-TB activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range. rsc.orgnih.gov
Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated remarkable potency against MDR-TB strains. rsc.orgrsc.org For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against MDR-Mtb strains. rsc.org Another study on imidazo[1,2-a]pyridine-3-carboxamides identified compounds with potent activity against a panel of MDR and XDR clinical M. tuberculosis strains. nih.gov One of the lead compounds, 18 , surpassed the potency of the clinical candidate PA-824 by nearly tenfold. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyrimidine core structure in the development of new treatments for drug-resistant tuberculosis. rsc.orgrsc.org
| Compound Class | Activity | Target | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | MIC90 range: ≤0.03–0.8 μM against MDR and XDR Mtb strains | QcrB | rsc.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Active against MDR-Mtb strains | QcrB | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | Potency nearly 10-fold greater than PA-824 against MDR and XDR strains | QcrB | nih.gov |
Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents, with derivatives showing activity against a range of viruses including coronaviruses, HIV, and herpesviruses. nih.gov
The entry of SARS-CoV-2 into human cells is mediated by the interaction of the viral Spike (S) protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govxiahepublishing.com Preventing this interaction is a key strategy for developing anti-COVID-19 therapeutics. nih.gov A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were investigated for their potential to block this crucial step. nih.gov
Through molecular docking studies, these compounds were evaluated as potential dual inhibitors targeting both hACE2 and the Spike protein. nih.govresearchgate.netnih.gov The results demonstrated promising binding affinities. nih.govresearchgate.net The top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the Spike protein. nih.govnih.gov These values are comparable or superior to reference compounds like the MLN-4760 inhibitor (-7.3 kcal/mol for ACE2) and Cannabidiolic Acid (-5.7 kcal/mol for the Spike protein). nih.govnih.gov These findings suggest that imidazo[1,2-a]pyrimidine derivatives could act as effective cell entry inhibitors, thereby preventing SARS-CoV-2 infection. nih.govresearchgate.net
Table 2: Molecular Docking Binding Affinities against SARS-CoV-2 Targets
| Compound/Molecule | Binding Affinity to hACE2 (kcal/mol) | Binding Affinity to Spike Protein (kcal/mol) |
| Top-scoring Imidazo[1,2-a]pyrimidine derivative | -9.1 | -7.3 |
| Angiotensin II (natural ligand) | -9.2 | Not specified |
| MLN-4760 (inhibitor) | -7.3 | Not specified |
| Cannabidiolic Acid (CBDA) | Not specified | -5.7 |
Data from computational studies on imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.govnih.gov
HIV-1 integrase (IN) is an essential enzyme for retroviral replication, responsible for inserting the viral genome into the host cell's DNA. nih.govmdpi.com It is a well-established target for antiretroviral drugs. nih.gov A novel series of 4-oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. nih.govbenthamdirect.comdergipark.org.tr
In cell-based assays, several of these compounds displayed moderate to good anti-HIV-1 activity. nih.govbenthamdirect.com Compound 6k from this series was identified as the most potent, with an EC₅₀ value of 0.8 μM and a selectivity index (SI) of 175. nih.govbenthamdirect.com These findings indicate that the 4-oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold is a promising lead for the development of new anti-HIV-1 drugs. nih.govbenthamdirect.com
Table 3: Anti-HIV-1 Activity of 4-oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives
| Compound | Anti-HIV-1 Activity (EC₅₀ in μM) |
| 5 | 4.14 |
| 6a | 1.68 |
| 6k | 0.8 |
Data from in-vitro cell-based assays. nih.govbenthamdirect.com
Research into the antiviral properties of related imidazo[1,2-a]pyridines has also shown potent activity against herpesviruses. nih.gov One study described the synthesis of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines, with several compounds demonstrating in vitro antiviral activity against herpes simplex viruses that was similar or superior to the established drug acyclovir. nih.gov Another study reported that imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position were highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov
Antimalarial Activity
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their potential as antimalarial agents. In a study evaluating a series of these compounds against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum, the causative agent of the most severe form of malaria, most of the tested derivatives exhibited moderate activity. However, one compound stood out for its significant potency.
Research findings indicate that while the broader series of imidazo[1,2-a]pyrimidine derivatives displayed antiplasmodial activity with IC50 values in the micromolar range, a specific derivative, designated as II10 , demonstrated noteworthy efficacy with a sub-micromolar IC50 value. researchgate.net This highlights the potential of this chemical class for the development of new antimalarial drugs, particularly in the context of rising drug resistance.
Table 1: Antimalarial Activity of Imidazo[1,2-a]pyrimidine Derivatives against P. falciparum (NF54 strain) *
| Compound/Series | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine Series | 1.09 – 5.74 |
| Derivative II10 | 0.13 |
Antileishmanial Activity
The search for new therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, has led to the exploration of the imidazo[1,2-a]pyrimidine scaffold. A specific derivative from this class has shown promising results against Leishmania amazonensis, a species responsible for cutaneous leishmaniasis.
In one study, a library of imidazo-fused heterocycles was screened for antileishmanial activity. Among them, an imidazo-pyrimidine compound, referred to as compound 24 , was identified as the most effective agent against both the promastigote and amastigote stages of the parasite. nih.gov Notably, its activity against the clinically relevant amastigote form was selective. The compound exhibited an IC50 value that was approximately two times more potent than the reference drug, miltefosine. nih.gov Furthermore, this compound demonstrated a favorable selectivity index, being more than ten times more destructive to the intracellular parasites than to the host cells. nih.gov
Table 2: Antileishmanial Activity of Imidazo-pyrimidine Compound 24 against L. amazonensis
| Compound | IC50 (µM) | Reference Drug (Miltefosine) |
| Compound 24 | 6.63 | ~2x more active |
Anthelmintic Activity
Following a comprehensive review of the available scientific literature, no specific research findings concerning the anthelmintic activity of this compound or its direct derivatives were identified.
Central Nervous System (CNS) Activities
Anxiolytic Properties
The imidazo[1,2-a]pyrimidine nucleus is a key structural feature in several compounds investigated for their anxiolytic (anti-anxiety) effects. Research in this area has focused on developing non-sedating anxiolytics, a significant advantage over many existing treatments.
A number of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been synthesized and evaluated for their anxiolytic potential. Several of these compounds were found to be equipotent to chlordiazepoxide, a well-known benzodiazepine (B76468), in animal models predictive of anxiolytic effects. nitk.ac.in Significantly, these compounds exhibited reduced anticonvulsant activity, minimal to no muscle relaxation, and negligible sedative effects, suggesting a more favorable side-effect profile. nitk.ac.in Further studies on other series of imidazo[1,2-a]pyrimidines, such as 7-trifluoromethylimidazopyrimidine 14g and 7-propan-2-olimidazopyrimidine 14k , have also reported anxiolytic activity in both conditioned and unconditioned animal models of anxiety, with minimal sedation observed. nih.govacs.org
Anticonvulsant Activity
The imidazo[1,2-a]pyrimidine scaffold is a core component of several compounds that have been recognized for their anticonvulsant properties. This has led to the classification of this chemical structure as a key pharmacophore for the development of antiepileptic drugs.
Several well-known anxiolytic and anticonvulsant drugs, such as divaplon (B1670791) , fasiplon , and taniplon , are based on the imidazo[1,2-a]pyrimidine structure. nih.govmdpi.com The anticonvulsant activity of derivatives is often evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to determine their potential efficacy against different types of seizures. While the general class of imidazo[1,2-a]pyrimidines is known for this activity, specific data on the anticonvulsant profile of derivatives of this compound in these models is not extensively detailed in the reviewed literature.
GABA-A Receptor Ligand Interactions (e.g., α1 and α3 subtype selectivity)
The central nervous system effects of imidazo[1,2-a]pyrimidine derivatives are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptors, which are the major inhibitory neurotransmitter receptors in the brain. Specifically, these compounds act as ligands at the benzodiazepine binding site of the GABA-A receptor. researchgate.net
A key area of research has been the development of imidazo[1,2-a]pyrimidines that exhibit functional selectivity for different GABA-A receptor subtypes. It has been demonstrated that these compounds can show a degree of selectivity for the α3 subtype over the α1 subtype. nih.govresearchgate.net This is significant because the α1 subtype is primarily associated with the sedative effects of benzodiazepines, whereas the α2 and α3 subtypes are linked to their anxiolytic properties. Consequently, imidazo[1,2-a]pyrimidines that are functionally selective for the α2 and α3 subtypes are of high interest as potential non-sedating anxiolytics. nih.govacs.org This selective binding profile offers the prospect of separating the desired therapeutic effects from the unwanted side effects commonly associated with non-selective benzodiazepine receptor agonists.
Sedative and Hypnotic Effects
Derivatives of the imidazo[1,2-a]pyrimidine class have been recognized for their interaction with the central nervous system, particularly as ligands for the γ-aminobutyric acid type A (GABA-A) receptors. nih.govresearchgate.net These receptors are the primary mediators of inhibitory neurotransmission in the brain, and their modulation is a key mechanism for sedative and hypnotic drugs.
Compounds that bind to the benzodiazepine site of GABA-A receptors can enhance the effect of GABA, leading to a decrease in neuronal excitability and resulting in sedation, hypnosis, and anxiolysis. nih.govnih.gov Research into imidazo[1,2-a]pyrimidine derivatives has revealed their potential to act as functionally selective agonists at the α2 and α3 subtypes of the GABA-A receptor. nih.gov This selectivity is a sought-after characteristic in the development of new anxiolytic and sedative medications, as it may offer a more favorable side-effect profile compared to non-selective benzodiazepines. For instance, some imidazo[1,2-a]pyrimidines have demonstrated anxiolytic effects in animal models with minimal sedation at full benzodiazepine binding site occupancy. nih.gov
While direct experimental data on the sedative and hypnotic effects of this compound itself is not extensively detailed in the reviewed literature, the established activity of the core scaffold at GABA-A receptors strongly suggests a potential for such central nervous system depressant effects.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic potential of compounds derived from the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine core is a significant area of investigation. researchgate.net The primary mechanism underlying these activities often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.
A major focus in the development of anti-inflammatory drugs has been the selective inhibition of COX-2 over COX-1. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors are expected to have anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.
Several studies have reported the design and synthesis of imidazo[1,2-a]pyridine and benzo nih.govchemmethod.comimidazo[1,2-a]pyrimidine derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated for their COX inhibitory activity. One of the most active compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited a high potency and selectivity for COX-2. nih.gov Similarly, a study on benzo nih.govchemmethod.comimidazo[1,2-a]pyrimidine derivatives identified a compound, 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo nih.govchemmethod.comimidazo[1,2-a]pyrimidine (5a), with a higher COX-2 inhibitory effect than the reference drug celecoxib. nih.gov
The following table summarizes the COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine and benzo nih.govchemmethod.comimidazo[1,2-a]pyrimidine derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) nih.gov | 35.6 | 0.07 | 508.6 |
| 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo nih.govchemmethod.comimidazo[1,2-a]pyrimidine (5a) nih.gov | >100 | 0.05 | >2000 |
| Celecoxib (Reference) nih.govnih.gov | 15.2 | 0.06 | 253.3 |
These findings underscore the potential of the imidazo[1,2-a]pyrimidine scaffold as a template for the development of novel and selective COX-2 inhibitors with promising anti-inflammatory and analgesic properties.
Anticancer and Antitumor Properties
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in the design of anticancer agents, with derivatives showing a wide range of activities against various cancer cell lines. researchgate.net
The cytotoxic effects of novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. For example, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) demonstrated their cytotoxic impact on the HCC1937 breast cancer cell line. nih.govresearchgate.net Another study on hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid also reported significant cytotoxic activity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected imidazo[1,2-a]pyridine derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| IP-5 nih.govresearchgate.net | HCC1937 | 45 |
| IP-6 nih.govresearchgate.net | HCC1937 | 47.7 |
| IP-7 nih.govresearchgate.net | HCC1937 | 79.6 |
| HB9 (an Imidazo[1,2-a]pyridine hybrid) chemmethod.com | A549 | 50.56 |
| HB10 (an Imidazo[1,2-a]pyridine hybrid) chemmethod.com | HepG2 | 51.52 |
| Cisplatin (Reference) chemmethod.com | A549 | 53.25 |
| Cisplatin (Reference) chemmethod.com | HepG2 | 54.81 |
These results highlight the potential of these compounds as starting points for the development of new anticancer therapies.
Protein kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer. The Aurora kinases, a family of serine/threonine kinases, play a vital role in mitosis, and their overexpression is common in many tumors, making them attractive targets for cancer therapy. nih.govnih.gov Similarly, Kinesin spindle protein (KSP) is essential for the formation of a bipolar mitotic spindle and is a target for the development of novel antimitotic agents.
Research has shown that the imidazo[1,2-a]pyrimidine scaffold can be utilized to design inhibitors of these key kinases. For instance, a series of dihydropyrazolo[3,4-b]pyridines and benzo nih.govchemmethod.comimidazo[1,2-a]pyrimidines were designed as dual inhibitors of KSP and Aurora-A kinase. dergipark.org.tr Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as potent inhibitors of Aurora kinases. nih.govnih.gov One such derivative, an acyclic amino alcohol (SCH 1473759), demonstrated picomolar inhibitory activity against both Aurora A and Aurora B kinases. nih.govnih.gov
The following table summarizes the inhibitory activity of a representative imidazo-[1,2-a]-pyrazine derivative against Aurora kinases.
| Compound | Target | IC₅₀ (nM) |
| SCH 1473759 nih.govnih.gov | Aurora A | 0.02 (Kd) |
| SCH 1473759 nih.govnih.gov | Aurora B | 0.03 (Kd) |
| SCH 1473759 nih.govnih.gov | phos-HH3 inhibition | 25 |
This demonstrates the versatility of the imidazo[1,2-a]pyrimidine core in targeting specific kinases involved in cancer progression.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. The mitochondrial (intrinsic) pathway of apoptosis is a major mechanism through which anticancer drugs induce cell death.
A novel imidazo[1,2-a]pyridine compound, designated as La23, has been shown to suppress the growth of HeLa cervical cancer cells by inducing apoptosis through the p53/Bax-mediated mitochondrial pathway. researchgate.netnih.gov This compound was found to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the activation of the mitochondrial apoptotic cascade. researchgate.netnih.gov This process typically involves the release of cytochrome c from the mitochondria, which then activates caspases, the executioners of apoptosis. The ability of imidazo[1,2-a]pyrimidine derivatives to trigger this specific cell death pathway is a promising characteristic for their development as anticancer agents.
Microtubule Targeting
Derivatives of the imidazo[1,2-a]pyridine scaffold, a close structural relative of imidazo[1,2-a]pyrimidine, have been identified as potent agents that target microtubules, which are critical components of the cellular cytoskeleton and key targets for anticancer therapies. nih.gov Research into a series of N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrids identified compounds with significant antiproliferative effects. nih.gov
One notable compound, 6c (N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine) , was found to inhibit the polymerization of purified tubulin in vitro. nih.gov Further studies in cervical (HeLa) and breast (MCF-7) cancer cells showed that this compound effectively depolymerized the microtubule network. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the mitotic phase, ultimately inducing cell death. nih.gov The activity of these hybrids positions them as promising colchicine-site binding agents, which are known to interfere with microtubule formation. nih.gov
Other related structures, such as imidazo[1,5-a]pyridine-chalcone derivatives, have also been explored for their ability to disrupt microtubule function, further underscoring the potential of the broader imidazopyridine and imidazopyrimidine families as a source of novel microtubule-targeting agents. nih.gov
Antiproliferative Activity of a Microtubule-Targeting Imidazo[1,2-a]pyridine Derivative
| Compound | Target Cell Line | Activity |
|---|---|---|
| 6c (N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine) | HeLa (Cervical Cancer) | Identified as one of the most potent antiproliferative compounds in the series. nih.gov |
| 6c | Purified Tubulin | Inhibited polymerization in vitro. nih.gov |
| 6c | HeLa and MCF-7 Cells | Depolymerized microtubules. nih.gov |
| 6c | HeLa Cells | Arrested cells in the mitotic phase and induced cell death. nih.gov |
Other Therapeutic Applications
Antidiabetic Activity
Fused pyrimidine (B1678525) derivatives have shown potential as antidiabetic agents. While direct studies on this compound are limited, research on related structures provides insight into the potential of this chemical class. For instance, certain thiazolopyrimidine derivatives were evaluated for their effects on blood glucose and serum lipid profiles in streptozotocin (B1681764) (STZ)-induced diabetic rats. jst.go.jp
In these studies, the administration of the test compounds led to a significant reduction in elevated blood glucose levels. Furthermore, the compounds demonstrated a positive impact on the lipid profile, addressing dyslipidemia which is a common complication of diabetes. jst.go.jp The mechanism is thought to be related to the destruction of β-cells in the islets of Langerhans caused by STZ. jst.go.jp These findings suggest that the broader family of fused pyrimidines, including imidazo[1,2-a]pyrimidine derivatives, could be a promising area for the development of new antidiabetic therapies. jst.go.jp
Proton Pump Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as the basis for a novel class of anti-ulcer agents that exhibit gastric antisecretory properties. The mechanism of action for these compounds is believed to involve the inhibition of the H+/K+-ATPase enzyme system, commonly known as the proton pump. nih.gov This enzyme is the final step in the pathway of acid secretion in the stomach.
Structure-activity relationship studies on these imidazo[1,2-a]pyridine derivatives led to the identification of SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) as a potent inhibitor. nih.gov Unlike other anti-ulcer medications, these compounds are not antagonists of the histamine (B1213489) H2 receptor, indicating a distinct mechanism of action focused on the proton pump. nih.gov This activity highlights the potential of the related imidazo[1,2-a]pyrimidine core in the development of agents for acid-related gastrointestinal disorders.
Antioxidant Activity
Several studies have confirmed the antioxidant potential of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. acs.org
One study investigated a series of novel imidazo[1,2-a]pyridine hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid. The results showed a dose-dependent increase in radical scavenging activity. acs.org Compound HB7 was particularly noteworthy, demonstrating significant inhibition at various concentrations. acs.org Another study focused on imidazo[1,2-a]pyridine-3-ols found that compound 11j showed promising in vitro antioxidant activity when compared to the standard reference, ascorbic acid.
Antioxidant Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| HB7 | DPPH Radical Scavenging | 79% inhibition at 25 µg/mL | acs.org |
| HB7 | DPPH Radical Scavenging | 81% inhibition at 50 µg/mL | acs.org |
| HB7 | DPPH Radical Scavenging | 83% inhibition at 100 µg/mL | acs.org |
| 11j | DPPH Radical Scavenging | IC₅₀ = 16.21 ± 0.33 µg/mL | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC₅₀ = 4.56 µg/mL |
Calcium Channel Blocker Activity
The pyrimidine nucleus is a core component of compounds investigated for calcium channel blocking activity, a mechanism central to the treatment of hypertension. While research has not focused specifically on this compound, studies on related dihydropyrimidine (B8664642) derivatives demonstrate the potential of this scaffold. These compounds act as potent mimics of dihydropyridines like nifedipine.
Structure-activity studies have shown that vasorelaxant activity is influenced by substituents on the pyrimidine ring. A series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro calcium channel blocking activity, with several compounds showing comparable potency to the reference drug Nifedipine. This indicates that the pyrimidine ring system, a key part of the imidazo[1,2-a]pyrimidine structure, is a viable pharmacophore for developing agents that modulate calcium channels.
In Vitro Calcium Channel Blocking Activity of Pyrimidine Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 4c | 0.24 ± 0.01 |
| 7a | 0.25 ± 0.01 |
| 7b | 0.26 ± 0.01 |
| 7c | 0.24 ± 0.01 |
| 8c | 0.25 ± 0.01 |
| 9a | 0.26 ± 0.01 |
| 9b | 0.24 ± 0.01 |
| 9c | 0.25 ± 0.01 |
| Nifedipine (Reference) | 0.24 ± 0.01 |
Data sourced from reference.
Cardioprotective Effects
Certain derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cardioprotective effects, suggesting another therapeutic avenue for this class of compounds. A study focused on developing dual-function agents with both anticancer and heart-protecting properties identified a potent HDAC6 inhibitor, I-c4 , which is based on the imidazo[1,2-a]pyridine structure.
This compound was shown to mitigate severe myocardial damage in both in vitro models using H₂O₂ and in vivo models of myocardial ischemia/reperfusion. Further investigation revealed that the cardioprotective action of I-c4 was associated with a reduction in inflammatory cytokines. This dual activity is particularly valuable, as cardiotoxicity is a major limiting side effect of many chemotherapy drugs. The development of agents like I-c4, which possess intrinsic cardioprotective properties alongside their primary therapeutic function, represents a significant advancement.
Antidepressant Effects
While direct studies focusing solely on the antidepressant effects of this compound are not extensively documented in publicly available research, the broader class of imidazo[1,2-a]pyrimidine derivatives has been investigated for its neuropsychopharmacological activities, particularly in the context of anxiety disorders. nih.govacs.orgresearchgate.netmedchemexpress.comdergipark.org.tr Anxiety and depression are often comorbid conditions, and compounds that modulate the central nervous system for anxiolytic effects can be of interest in depression research.
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as functionally selective agonists for the GABA-A (γ-aminobutyric acid type A) receptors, specifically targeting the α2 and α3 subtypes. nih.govacs.org The GABAergic system is the primary inhibitory neurotransmitter system in the brain and plays a crucial role in regulating neuronal excitability. Modulation of GABA-A receptors is a key mechanism for many anxiolytic drugs.
Research has shown that certain imidazo[1,2-a]pyrimidine compounds exhibit high-affinity for GABA-A receptors and demonstrate anxiolytic properties in animal models. nih.govacs.orgmedchemexpress.com For instance, specific derivatives have been reported to be effective in both conditioned and unconditioned models of anxiety with minimal sedative side effects. nih.govacs.orgmedchemexpress.com This functional selectivity for α2/α3 subtypes over the α1 subtype is believed to contribute to the anxiolytic effects without the pronounced sedation, amnesia, and ataxia associated with non-selective benzodiazepines.
The structural similarity of the imidazo[1,2-a]pyrimidine core to purines suggests a potential for interaction with various biological targets. mdpi.com While the primary focus of research has been on their anxiolytic potential through GABA-A receptor modulation, the intricate relationship between GABAergic neurotransmission and mood regulation suggests that this class of compounds could have broader applications in affective disorders. However, dedicated studies are required to specifically evaluate the antidepressant efficacy of this compound and its derivatives.
Table 1: Investigated Anxiolytic Activity of Select Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target | Observed Effect | Animal Model |
| 7-trifluoromethylimidazopyrimidine (14g) | GABA-A α2/α3 agonist | Anxiolytic with minimal sedation | Rat and Dog |
| 7-propan-2-olimidazopyrimidine (14k) | GABA-A α2/α3 agonist | Anxiolytic with minimal sedation | Rat and Dog |
This table is generated based on available data for the broader class of imidazo[1,2-a]pyrimidine derivatives and not specifically for this compound.
Applications in Photodynamic Therapy (Photosensitizers)
Imidazo[1,2-a]pyrimidine compounds have emerged as promising candidates for use as photosensitizers in photodynamic therapy (PDT). nih.gov PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death, making it a valuable tool in cancer treatment. google.comnih.gov
Derivatives of imidazo[1,2-a]pyrimidine have been shown to possess the necessary photophysical and biological properties to function as effective photosensitizers. nih.gov These compounds can be efficiently taken up by cancer cells and exhibit low cytotoxicity in the absence of light. nih.gov Upon irradiation with light of a specific wavelength, they can generate singlet oxygen, leading to cancer cell death. nih.gov
One of the key advantages of these compounds is their intrinsic fluorescence, which allows for their simultaneous use in fluorescence imaging and photodynamic therapy, a concept known as phototheranostics. nih.gov This dual functionality enables the visualization of tumor tissues and the subsequent application of light to the targeted area for therapeutic intervention.
Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives absorb and emit light in the 400-500 nm region. nih.gov In vitro studies have shown that these compounds can kill cancer cells within a short period at low concentrations upon irradiation. nih.gov The ability of these organic photosensitizers to be biocompatible and effective in an intracellular environment highlights their potential as a new tool for phototheranostic applications. nih.gov
Table 2: Photophysical and Photobiological Properties of Imidazo[1,2-a]pyrimidine Photosensitizers
| Property | Finding | Implication for PDT |
| Absorption/Emission Range | 400-500 nm | Suitable for excitation with visible light. |
| Cytotoxicity in Dark | Low | Minimal side effects in non-irradiated tissues. |
| Cellular Uptake | Efficient | Effective accumulation in target cancer cells. |
| Intracellular Fluorescence | Yes | Enables fluorescence imaging for diagnosis and guided therapy. |
| Singlet Oxygen Generation | Yes, upon irradiation | The primary mechanism for inducing cancer cell death in PDT. |
| Efficacy | Kills cancer cells at low concentrations (e.g., 2.0 μM) within 2 hours. | Potent therapeutic effect with a short treatment duration. |
This table summarizes the general findings for the imidazo[1,2-a]pyrimidine class of compounds as photosensitizers.
Advanced Research Techniques and Characterization in Imidazo 1,2 a Pyrimidine 2 Carboxylic Acid Studies
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for characterizing the molecular structure of Imidazo[1,2-a]pyrimidine-2-carboxylic acid. Techniques such as NMR, LC-MS, and FT-IR provide complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The pyrimidine (B1678525) ring protons typically appear as multiplets in the downfield region (δ 7.0-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atoms. A key feature would be a singlet for the proton at the C3 position of the imidazole (B134444) ring. The carboxylic acid proton (-COOH) would present as a broad singlet, typically at a very downfield chemical shift (>10 ppm), which is exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is expected to appear significantly downfield (δ > 160 ppm). The carbons of the imidazo[1,2-a]pyrimidine (B1208166) core would resonate in the aromatic region (δ 110-160 ppm).
| Technique | Expected Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR | >10.0 (broad s) | -COOH |
| ~9.5-8.5 (m) | Pyrimidine Ring Protons (H5, H7) | |
| ~8.2 (s) | Imidazole Ring Proton (H3) | |
| ~7.4 (m) | Pyrimidine Ring Proton (H6) | |
| ¹³C NMR | >160 | -C OOH |
| ~155-140 | Bridgehead & Quaternary Carbons (C2, C5, C7, C8a) | |
| ~115-110 | Pyrimidine Ring Carbon (C6) |
LC-MS is a powerful hybrid technique used to separate components of a mixture and determine their molecular weights. For this compound, this method would be used to assess purity and confirm its molecular mass. Using Electrospray Ionization (ESI) in positive ion mode, the compound is expected to be detected as a protonated molecular ion [M+H]⁺. Given the molecular formula C₇H₅N₃O₂, the calculated molecular weight is 163.13 g/mol . Therefore, the expected mass-to-charge ratio (m/z) would be approximately 164.14. This technique is routinely used to confirm the mass of derivatives synthesized from this acid nih.govd-nb.info.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Expected m/z | ~164.14 |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by characteristic vibrations of the carboxylic acid and the aromatic ring system. Analysis of related structures confirms the vibrational modes of the heterocyclic core d-nb.info.
Key expected absorption bands include:
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C=N and C=C Stretches: A series of bands in the 1650-1450 cm⁻¹ region, characteristic of the stretching vibrations within the fused aromatic rings.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | C-H Stretch | Aromatic Ring |
| 1720 - 1700 (strong) | C=O Stretch | Carboxylic Acid |
| 1650 - 1450 | C=N / C=C Stretches | Imidazopyrimidine Ring |
Beyond its use in LC-MS for molecular weight determination, high-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which allows for the unambiguous confirmation of its elemental formula (C₇H₅N₃O₂). Fragmentation patterns observed in the mass spectrum can also offer structural information, though such data for this specific compound is not detailed in the literature. The technique is considered essential for validating the molecular weight and fragmentation patterns of related compounds .
Crystallographic Analysis
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a solid-state, including precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. As of now, a crystal structure for this compound has not been reported in the scientific literature. This is consistent with synthetic reports describing the compound as a crude syrupy liquid that is used directly in subsequent steps nih.gov.
If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:
The planarity of the fused imidazo[1,2-a]pyrimidine ring system.
Precise bond lengths and angles of the carboxylic acid substituent relative to the ring.
Intermolecular hydrogen bonding patterns, particularly the formation of carboxylic acid dimers, which are common in the solid state.
Crystal packing arrangements and any potential π-stacking interactions between the aromatic rings.
This technique has been successfully applied to derivatives to understand their complex three-dimensional structures .
Hirshfeld Surface Analysis
The analysis generates a three-dimensional surface around a molecule, color-coded to highlight intermolecular contacts shorter (red), longer (blue), or equal to (white) the van der Waals radii of the interacting atoms. mdpi.com Additionally, two-dimensional "fingerprint plots" are produced, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type. nih.gov
In studies of closely related imidazo[1,2-a]pyridine (B132010) derivatives, Hirshfeld analysis has been instrumental in detailing the supramolecular assembly. nih.govnih.gov The interactions are broken down by the percentage of the total Hirshfeld surface they cover. For instance, hydrogen-hydrogen (H···H) contacts often make the largest contribution, accounting for a significant portion of the surface. nih.gov Other key interactions quantified include those involving carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the carboxylic acid and pyrimidine nitrogen atoms in this compound makes it a prime candidate for forming significant hydrogen bonds (O···H) and other specific contacts (N···H, C···H). nih.govmdpi.com
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Imidazo[1,2-a]pyridine Structures This table presents typical data ranges observed in the analysis of analogous compounds to illustrate the outputs of the technique.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 68 - 72% nih.gov |
| C···H / H···C | 12 - 18% nih.govnih.gov |
| N···H / H···N | 4 - 8% nih.govnih.gov |
| O···H / H···O | ~5% nih.gov |
| C···C | ~2% nih.gov |
These quantitative insights are crucial for crystal engineering and understanding the physicochemical properties of the solid material. The red spots on the dnorm surface provide clear evidence for hydrogen bonds and other close contacts, which are fundamental to the molecule's crystal packing. nih.govmdpi.com
Chromatographic Methods
Chromatography is indispensable for monitoring reaction progress and for the isolation and purification of this compound and its derivatives.
Thin-Layer Chromatography (TLC) is a rapid and effective method used routinely to monitor the progress of chemical reactions leading to the synthesis of imidazo[1,2-a]pyrimidine scaffolds. nih.govderpharmachemica.comnih.gov By spotting a small amount of the reaction mixture onto a silica (B1680970) gel-coated plate and developing it with an appropriate solvent system (eluent), chemists can quickly separate the starting materials, intermediates, and the final product.
The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). Visualization is typically achieved under UV light, where UV-active compounds like the imidazo[1,2-a]pyrimidine core appear as dark spots. researchgate.net For carboxylic acids, which can sometimes streak or "smear" on the silica plate, it is common practice to add a small amount of a modifying acid, such as acetic acid or trifluoroacetic acid (TFA), to the eluent. reddit.comreddit.com This suppresses the ionization of the carboxylic acid group, leading to sharper spots and more reliable retention factor (Rf) values.
For the purification of multi-gram quantities, column chromatography using silica gel as the stationary phase is the standard method employed. nih.govdergipark.org.tr The crude product is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents is passed through the column to elute the components. derpharmachemica.com The choice of eluent is critical for achieving good separation.
The polarity of the eluent is often varied in a stepwise or gradient fashion to first elute less polar impurities and then the more polar product. rsc.org For imidazo[1,2-a]pyrimidine derivatives, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govdergipark.org.tr
Table 2: Example Eluent Systems for Purification of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Type | Eluent System | Reference |
| Imine Derivative | Hexane:Ethyl Acetate (1:12) | dergipark.org.tr |
| Imine Derivative | Ethyl Acetate | dergipark.org.tr |
| Amine Derivative | Ethyl Acetate:Methanol (10:1) | nih.gov |
| Carbaldehyde Derivative | 1% Methanol / Chloroform | derpharmachemica.com |
Due to the acidic nature of the target compound, this compound, modifications to the standard procedure are often necessary to prevent poor separation and peak tailing. The addition of a small percentage of acetic acid to the mobile phase can improve the chromatographic performance significantly by ensuring the analyte remains in its protonated, less polar form. reddit.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for purity and confirmation of the compound's elemental composition. researchgate.net For this compound, the molecular formula is C₇H₅N₃O₂. sigmaaldrich.com
The theoretical elemental composition can be calculated using the atomic weights of the constituent elements and the molecular weight of the compound (163.13 g/mol ). sigmaaldrich.com In research, the synthesized compounds are analyzed, and the results are typically reported to be in close agreement (usually within ±0.4%) with the calculated values, which validates the assigned chemical structure. researchgate.net
**Table 3: Elemental Analysis Data for this compound (C₇H₅N₃O₂) **
| Element | Theoretical Percentage (%) |
| Carbon (C) | 51.54 |
| Hydrogen (H) | 3.09 |
| Nitrogen (N) | 25.76 |
| Oxygen (O) | 19.61 |
This technique provides a final, quantitative confirmation of the compound's identity, complementing the structural information obtained from spectroscopic methods.
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents
The inherent biological activity of the imidazo[1,2-a]pyrimidine (B1208166) nucleus makes it a fertile ground for the development of new drugs. beilstein-journals.orgnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as candidates for treating a multitude of diseases. nih.govontosight.ainih.govresearchgate.net
Research has identified potent bioactivities including:
Anticancer Activity : Derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells. ontosight.ai Some compounds exhibit remarkable cytotoxic activity against cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). dergipark.org.tr The scaffold has been utilized to develop covalent inhibitors targeting specific cancer-related mutations like KRAS G12C. rsc.org
Antimicrobial and Antifungal Activity : Many derivatives show significant activity against a variety of bacterial and fungal pathogens. ontosight.aimdpi.com The substituents on the phenyl rings of the scaffold are a determining factor in the compound's biological activity. dergipark.org.tr Due to growing resistance to existing antifungal drugs like azoles, there is an urgent need to develop new agents, and imidazo[1,2-a]pyrimidines are a promising class for this purpose. beilstein-journals.org
Antiviral Activity : The scaffold has been investigated for activity against viruses such as HIV, Hepatitis C, and SARS-CoV-2. nih.govdergipark.org.tr Certain derivatives have been designed as potential dual inhibitors of the human ACE2 receptor and the spike protein, aiming to block SARS-CoV-2 cell entry. nih.gov
Anti-inflammatory Activity : Compounds based on this structure have been shown to inhibit key enzymes involved in the inflammatory response. ontosight.ai Some derivatives exhibit selectivity for COX-2, an important target in inflammation. dergipark.org.tr
Antituberculosis Activity : A series of imidazo[1,2-a]pyridine (B132010) amides has led to a clinical candidate, Telacebec (Q203), which is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.org
Other CNS Activities : The core structure is found in drugs like divaplon (B1670791), fasiplon, and taniplon, which have been investigated for their anxiolytic and anticonvulsant properties. beilstein-journals.orgnih.govnih.gov
| Therapeutic Area | Mechanism/Target | References |
|---|---|---|
| Anticancer | Induction of apoptosis, covalent inhibition of KRAS G12C | ontosight.aidergipark.org.trrsc.org |
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | ontosight.aidergipark.org.trmdpi.com |
| Antifungal | Activity against Candida albicans | beilstein-journals.orgnih.gov |
| Antiviral | Inhibition of SARS-CoV-2 cell entry (hACE2/spike protein), Anti-HIV-1 | nih.govdergipark.org.tr |
| Anti-inflammatory | Inhibition of inflammatory enzymes, COX-2 selectivity | ontosight.aidergipark.org.tr |
| Antituberculosis | Activity against MDR- and XDR-TB (e.g., Telacebec) | rsc.org |
| Anxiolytic/Anticonvulsant | Basis for drugs like divaplon and fasiplon | beilstein-journals.orgnih.govnih.gov |
Exploration of Structure-Activity-Relationship (SAR) Trends
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the pharmacological effects of the imidazo[1,2-a]pyrimidine scaffold. researchgate.net SAR studies explore how modifying the chemical structure—by adding, removing, or changing functional groups at different positions—impacts the biological activity of the compound. This allows medicinal chemists to rationally design more potent and selective drug candidates. nih.gov
Key SAR findings for this class of compounds include:
For antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers led to nanomolar potency against M. tuberculosis. rsc.org
In the development of inhibitors for group 2 influenza A viruses, researchers explored three different regions of a lead imidazo[1,2-a]pyrimidine compound to develop a series of molecules with nanomolar activity. researchgate.net
For antimicrobial activity, the nature of substituents on phenyl rings attached to the core structure significantly determines the compound's efficacy. dergipark.org.tr Increased molar refractivity was found to dramatically lower antibacterial activity. dergipark.org.tr
In the pursuit of Syk family kinase inhibitors, a series of imidazo[1,2-c]pyrimidine (B1242154) derivatives were investigated to improve oral effectiveness, leading to the discovery of potent compounds. nih.gov
The adaptable nature of the imidazo[1,2-a]pyrimidine framework provides a flexible foundation for structural adjustments aimed at enhancing drug-like properties and selectivity for specific biological targets. researchgate.netresearchgate.net
| Therapeutic Target | Structural Modification | Impact on Activity | References |
|---|---|---|---|
| M. tuberculosis | Addition of bulky, lipophilic biaryl ethers at the 3-carboxamide position | Increased potency to nanomolar range | rsc.org |
| Influenza A Virus (Group 2) | Systematic exploration of three distinct molecular regions | Development of nanomolar inhibitors | researchgate.net |
| Bacteria | Substituents on attached phenyl rings | Determines antimicrobial efficacy | dergipark.org.tr |
| Syk Family Kinases | Modification of the core scaffold to imidazo[1,2-c]pyrimidine | Improved oral effectiveness | nih.gov |
Design of Targeted Interventions and Treatments
A significant future direction is the design of imidazo[1,2-a]pyrimidine derivatives that act on specific molecular targets. researchgate.net This approach promises therapies with higher efficacy and fewer side effects. The use of computational tools like molecular docking is instrumental in this process, allowing researchers to predict how these molecules will bind to protein targets. beilstein-journals.orgnih.govmdpi.com
Specific targets being explored include:
Protein Kinases : These enzymes are crucial in cell signaling and are often dysregulated in diseases like cancer. Imidazo[1,2-a]pyrimidine derivatives have been designed to inhibit various kinases, including Cyclin-Dependent Kinases (CDK), VEGFR, PI3K, EGFR, and PIM-1. researchgate.netresearchgate.net A series of imidazo[1,2-c]pyrimidine derivatives were found to be potent inhibitors of the Syk family kinases (Syk and ZAP-70), which are important in allergic and autoimmune diseases. nih.gov
Viral Proteins : To combat viral infections, researchers have designed compounds to block viral entry. For SARS-CoV-2, derivatives were modeled to bind to the human ACE2 receptor and the viral spike protein. nih.gov For influenza A, a novel scaffold was developed to target hemagglutinin (HA), a protein that mediates viral entry, thereby blocking membrane fusion. researchgate.net
Bacterial Enzymes : In the fight against tuberculosis, the bacterial cytochrome b subunit of the QcrB protein has been identified as a key target. The clinical candidate Telacebec (Q203) and other related imidazo[1,2-a]pyridine amides function by inhibiting this enzyme, which is critical for energy generation in M. tuberculosis. rsc.org
Cancer-Specific Mutations : A novel series of derivatives was developed as covalent inhibitors specifically for the KRAS G12C mutation, a common driver in intractable cancers. rsc.org
| Target Class | Specific Target | Associated Disease | References |
|---|---|---|---|
| Protein Kinases | Syk, ZAP-70, EGFR, PIM-1 | Autoimmune diseases, Cancer | researchgate.netnih.govresearchgate.net |
| Viral Proteins | SARS-CoV-2 Spike Protein, Influenza Hemagglutinin (HA) | COVID-19, Influenza | nih.govresearchgate.net |
| Bacterial Enzymes | M. tuberculosis QcrB | Tuberculosis | rsc.org |
| Oncogenes | KRAS G12C Mutant Protein | Cancer | rsc.org |
Sustainable and Green Chemical Syntheses
The synthesis of imidazo[1,2-a]pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in
Emerging sustainable synthetic methods include:
Microwave-Assisted Synthesis : This technique often leads to shorter reaction times, higher yields, and purer products. rasayanjournal.co.in A convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation in solvent-free conditions with alumina (B75360) (Al2O3) as a catalyst. mdpi.com Another approach involves microwave irradiation in an aqueous medium, which avoids the use of harmful organic solvents. iosrjournals.org
Use of Green Solvents and Catalysts : Water and isopropanol (B130326) have been used in catalyst-free, microwave-assisted protocols. researchgate.net Gold nanoparticles have also been employed as an efficient catalyst in a green chemistry approach to synthesize these compounds. mdpi.com Basic alumina (Al2O3) is considered an environmentally friendly catalytic system due to its low toxicity, high surface area, and thermal stability. mdpi.com
Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single pot to form the final product, which is highly efficient and aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. rasayanjournal.co.in
These greener approaches not only offer environmental benefits but also financial advantages through increased efficiency and simpler workup methods. rasayanjournal.co.in
Applications in Materials Science (e.g., Dispersed Dyes)
Beyond pharmaceuticals, the unique chemical properties of the imidazo[1,2-a]pyrimidine scaffold are being explored for applications in materials science. A notable area of interest is their photophysical properties.
Several synthesized imidazo[1,2-a]pyridine derivatives have been found to be fluorescent in nature. iosrjournals.org This intrinsic fluorescence opens up possibilities for their use in various applications, such as organic light-emitting devices (OLEDs) or as fluorescent probes in biological imaging.
Furthermore, some derivatives have been found to generate singlet oxygen upon irradiation, suggesting they could serve as intracellular photosensitizers. dergipark.org.tr This property is the basis for photodynamic therapy (PDT), an emerging cancer treatment where a photosensitizer is administered and then activated by light to kill cancer cells. dergipark.org.tr While direct application as dispersed dyes is not extensively documented, their fluorescent nature is a closely related property that is being actively investigated.
Mechanistic Investigations of Biological Activity
Elucidating the precise molecular mechanisms by which Imidazo[1,2-a]pyrimidine derivatives exert their biological effects is a critical area of ongoing research. Understanding these pathways is essential for developing targeted therapies and predicting potential side effects.
Key mechanistic insights include:
Anti-inflammatory Mechanisms : A novel imidazo[1,2-a]pyridine derivative was shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov It was found to diminish the DNA-binding activity of NF-κB and reduce the expression of downstream targets like iNOS and COX-2, which are often overexpressed in cancers and inflammatory conditions. nih.gov Other derivatives have been designed as selective COX-2 inhibitors. dergipark.org.tr
Anticancer Mechanisms : The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. ontosight.ai
Antituberculosis Mechanisms : The mechanism for leading antitubercular candidates is well-defined. They target the QcrB subunit of the cytochrome bcc complex, inhibiting oxidative phosphorylation, which is the key pathway for energy generation and survival in M. tuberculosis. rsc.org
Antifungal Mechanisms : Molecular docking studies suggest that some derivatives may exert their antifungal activity against Candida albicans by interacting with key fungal enzymes. beilstein-journals.orgnih.gov
The structural relationship between imidazo[1,2-a]pyrimidines and natural purines is a fundamental reason for their diverse biological activities, as they can interact with a wide range of biological targets that normally bind purines. researchgate.net
In-depth Studies on Toxicity and Safety Profiles
As with any potential therapeutic agent, a thorough evaluation of the toxicity and safety profile of Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives is essential before they can be considered for clinical use.
Exploratory toxicology studies on related imidazo[1,2-a]pyridine derivatives have provided initial insights. In one 14-day oral treatment study, compounds with a carboxylic acid moiety did not cause specific organ toxicity in the liver or kidney. nih.gov However, they did produce some off-target effects, mainly related to renal physiology. nih.gov This is a known concern for many non-steroidal anti-inflammatory drugs (NSAIDs) that also possess a carboxylic acid group and can cause renal toxicity. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are increasingly used in the early stages of drug discovery to identify candidates with promising pharmacokinetic and safety profiles. nih.govmdpi.com Standard safety information for the parent compound, this compound, includes warnings for acute oral toxicity and potential for causing skin sensitization. sigmaaldrich.com Further in-depth studies are required to fully characterize the safety profiles of specific derivatives being developed as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?
- Methodological Answer : A common approach involves condensation reactions between 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by acid-amine coupling with substituted amines using HATU as a catalyst and DIPEA as a base. This yields derivatives with excellent purity (93%–97%) after chromatographic purification. Reaction optimization requires inert atmospheres and controlled temperatures to minimize side reactions . Multi-component reactions (e.g., using 2-cyanobenzimidazole, aryl aldehydes, and Meldrum’s acid in water at room temperature) offer atom-economical alternatives for fused derivatives .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (6–12 weeks). Waste must be segregated and disposed via certified biohazard services due to potential toxicity (H303/H313/H333 hazard codes). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and purity (e.g., distinguishing imidazo-pyrimidine vs. imidazo-pyridine scaffolds).
- FT-IR : Identify carboxylic acid (-COOH) and amide (-CONHR) functional groups.
- Mass Spectrometry : Validate molecular weights (e.g., C₇H₅N₃O₂ has MW 176.215) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (ethanol vs. DMF), catalyst loading (HATU at 1.2–1.5 equiv.), and temperature (25–80°C). Computational tools (e.g., DFT calculations) predict transition states to guide reagent selection. For multi-component reactions, aqueous conditions at RT reduce energy costs while maintaining yields >85% .
Q. How should contradictory pharmacological data for Imidazo[1,2-a]pyrimidine derivatives be addressed?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity across studies may arise from assay variability (e.g., cell line specificity) or impurities. Validate findings using orthogonal assays (e.g., MIC tests + cytotoxicity profiling) and structural verification (X-ray crystallography or HPLC-MS). Cross-reference synthetic routes to rule out byproduct interference .
Q. What computational strategies predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock or Schrödinger.
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP) and metabolic stability .
Q. What advanced synthetic routes enable functionalization of the Imidazo[1,2-a]pyrimidine scaffold?
- Methodological Answer :
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd catalysts.
- Reductive Amination : Modify the carboxylic acid group to amides or esters for enhanced bioavailability.
- Photooxidation : Generate fused lactam derivatives for probing ring-expanded analogs .
Q. How do structural modifications impact the biological activity of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂ at C6): Enhance antimicrobial potency but may reduce solubility.
- Hydrophobic Substituents (e.g., methyl at C8): Improve blood-brain barrier penetration for CNS targets.
- Carboxylic Acid Bioisosteres (e.g., tetrazoles): Maintain hydrogen-bonding capacity while increasing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
